L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine
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Overview
Description
L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine is a peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Various reagents, such as acyl chlorides or alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism by which L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, including:
Enzyme Inhibition: The peptide may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Protein-Protein Interactions: The peptide can form complexes with other proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-histidine: A dipeptide with similar amino acid composition but shorter chain length.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues but similar applications in nutrition and medicine.
Uniqueness
L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature can enhance the stability and functionality of the peptide compared to similar compounds.
Properties
CAS No. |
632287-24-2 |
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Molecular Formula |
C21H33N9O8S |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H33N9O8S/c1-10(22)18(35)28-11(2)19(36)30-14(8-39)21(38)29-13(3-12-4-23-9-27-12)20(37)26-6-16(32)24-5-15(31)25-7-17(33)34/h4,9-11,13-14,39H,3,5-8,22H2,1-2H3,(H,23,27)(H,24,32)(H,25,31)(H,26,37)(H,28,35)(H,29,38)(H,30,36)(H,33,34)/t10-,11-,13-,14-/m0/s1 |
InChI Key |
ZPKHWQGUQXXGOZ-IMIFBBOLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
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